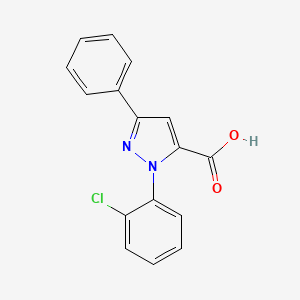![molecular formula C20H17N3O3S B12014523 (5E)-2-(4-ethoxyphenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606953-72-4](/img/structure/B12014523.png)
(5E)-2-(4-ethoxyphenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-2-(4-etoxi-fenil)-5-(3-metoxi-bencilideno)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona es un complejo compuesto orgánico que pertenece a la clase de los tiazolotriazoles. Este compuesto se caracteriza por su estructura única, que incluye un anillo de tiazol fusionado con un anillo de triazol, y sustituido con grupos etoxi-fenilo y metoxi-bencilideno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5E)-2-(4-etoxi-fenil)-5-(3-metoxi-bencilideno)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona típicamente involucra reacciones orgánicas de múltiples pasos. Un método común incluye la condensación de 4-etoxi-benzaldehído con 3-metoxi-benzaldehído en presencia de una base para formar el compuesto bencilideno intermedio. Este intermedio luego se hace reaccionar con tiosemicarbazida en condiciones ácidas para formar el anillo de tiazol. El paso final involucra la ciclización con un reactivo adecuado para formar el anillo de triazol fusionado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a una escala mayor. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una producción constante. El uso de catalizadores y condiciones de reacción específicas, como el control de temperatura y presión, sería fundamental para lograr una alta eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
(5E)-2-(4-etoxi-fenil)-5-(3-metoxi-bencilideno)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución electrófila, como la nitración o la halogenación.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nitración usando una mezcla de ácido nítrico y ácido sulfúrico.
Principales productos formados
Oxidación: Formación de los ácidos carboxílicos o cetonas correspondientes.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados nitro o halogenados.
Aplicaciones Científicas De Investigación
(5E)-2-(4-etoxi-fenil)-5-(3-metoxi-bencilideno)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona tiene varias aplicaciones en investigación científica:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por sus potenciales efectos terapéuticos, particularmente en el desarrollo de fármacos.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción de (5E)-2-(4-etoxi-fenil)-5-(3-metoxi-bencilideno)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y dando lugar a diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la proliferación celular, lo que lleva a efectos anticancerígenos. Las vías exactas y los objetivos moleculares dependerían de la aplicación específica y requerirían más investigación para elucidarlas.
Comparación Con Compuestos Similares
Compuestos similares
- (5E)-2-(4-metoxi-fenil)-5-(3-etoxi-bencilideno)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona
- (5E)-2-(4-cloro-fenil)-5-(3-metoxi-bencilideno)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona
Unicidad
(5E)-2-(4-etoxi-fenil)-5-(3-metoxi-bencilideno)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. La presencia de ambos grupos etoxi y metoxi puede influir en su solubilidad, reactividad e interacción con objetivos biológicos, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Número CAS |
606953-72-4 |
|---|---|
Fórmula molecular |
C20H17N3O3S |
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
(5E)-2-(4-ethoxyphenyl)-5-[(3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H17N3O3S/c1-3-26-15-9-7-14(8-10-15)18-21-20-23(22-18)19(24)17(27-20)12-13-5-4-6-16(11-13)25-2/h4-12H,3H2,1-2H3/b17-12+ |
Clave InChI |
RJYVCLJCIHPVFH-SFQUDFHCSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC(=CC=C4)OC)/SC3=N2 |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=CC=C4)OC)SC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014442.png)
![3-(4-chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12014449.png)
![2,4-dihydroxy-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]benzamide](/img/structure/B12014450.png)
![N-(3-Chloro-4-fluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12014452.png)
![2-(Benzo[d]thiazol-2-ylthio)-N'-(5-nitro-2-oxoindolin-3-ylidene)acetohydrazide](/img/structure/B12014459.png)

![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12014471.png)

![2-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B12014483.png)

![N-(4-chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12014497.png)
![Ethyl 2-(2-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12014500.png)

![(4E)-5-(4-bromophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12014539.png)
